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Abstract
YM-900, also known as YM90K, is a potent and selective competitive antagonist of the α-

amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2]

Extensive preclinical research has demonstrated its significant neuroprotective effects in

various models of ischemic stroke and excitotoxicity. This technical guide provides a

comprehensive overview of the pharmacological profile of YM-900, its efficacy in established

animal models of cerebral ischemia, and the underlying mechanisms of its neuroprotective

action. Detailed experimental protocols and quantitative data are presented to facilitate further

research and development in the field of neuroprotection.

Introduction
Glutamate is the primary excitatory neurotransmitter in the central nervous system, playing a

crucial role in synaptic plasticity, learning, and memory.[3] However, excessive activation of

glutamate receptors, particularly during pathological conditions such as ischemic stroke, leads

to a massive influx of ions, especially Ca2+, triggering a cascade of intracellular events that

result in neuronal death.[4][5] This phenomenon, known as excitotoxicity, is a key contributor to

the neuronal damage observed in various neurodegenerative disorders.[3][4]

The AMPA receptor, a subtype of ionotropic glutamate receptors, mediates fast excitatory

neurotransmission.[6] Its overactivation is a critical early event in the excitotoxic cascade.[5]
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Consequently, the development of AMPA receptor antagonists has been a major focus of

neuroprotective drug discovery.[3][7][8] YM-900 has emerged as a promising neuroprotective

agent due to its high potency and selectivity for AMPA/kainate receptors.[1][2]

Pharmacological Profile of YM-900
Receptor Binding Affinity
YM-900 demonstrates high affinity for the AMPA receptor, as determined by radioligand binding

assays using rat brain membranes. Its affinity for kainate receptors is lower, and it shows

minimal activity at NMDA receptor-associated sites.[1][2]

Radioligand Target Site YM-900 Ki (μM)

[3H]-AMPA AMPA Receptor 0.084[1][2]

[3H]-Kainate Kainate Receptor 2.2[1][2]

[3H]-L-Glutamate NMDA-sensitive site >100[1][2]

[3H]-Glycine Strychnine-insensitive site 37[1][2]

Table 1: In vitro receptor

binding affinity of YM-900.

Functional Antagonism
Functional studies in Xenopus oocytes injected with rat cortical mRNA have confirmed that YM-

900 is a potent and competitive antagonist of AMPA receptors. Schild analysis of YM-900

inhibition of kainate-induced currents yielded a pA2 value of 6.83.[9]

Neuroprotective Efficacy in Preclinical Models
The neuroprotective potential of YM-900 has been extensively evaluated in rodent models of

both global and focal cerebral ischemia.

Transient Global Ischemia
In a gerbil model of transient global ischemia, post-ischemic administration of YM-900

significantly prevented delayed neuronal death in the vulnerable hippocampal CA1 region.
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Animal Model
Ischemia
Duration

YM-900 Dose
Administration
Time

Outcome

Mongolian Gerbil

5 min bilateral

common carotid

artery occlusion

15 mg/kg i.p. x 3
1 hour post-

ischemia

Significant

prevention of

delayed neuronal

death in

hippocampal

CA1 region[1][2]

Mongolian Gerbil

5 min bilateral

common carotid

artery occlusion

30 mg/kg i.p. x 3
Up to 6 hours

post-ischemia

Neuroprotective

effect observed

(therapeutic

window)[1][2]

Table 2: Efficacy

of YM-900 in a

gerbil model of

transient global

ischemia.

Focal Cerebral Ischemia
YM-900 has also demonstrated robust neuroprotective effects in rat models of focal cerebral

ischemia, which more closely mimic human stroke.
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Animal Model
Ischemia
Model

YM-900 Dose
Administration
Time

Outcome

F344 Rat Not specified

30 mg/kg i.v.

bolus + 10

mg/kg/h for 4 h

Not specified

Reduced volume

of ischemic

damage in the

cerebral cortex[1]

[2]

Rat

Thrombotic

middle cerebral

artery (MCA)

occlusion

10 and 20

mg/kg/h for 4 h

(continuous

infusion)

Immediately after

MCA occlusion

Dose-dependent

reduction in

infarct size at 24

and 72 h[10]

Rat
Middle cerebral

artery occlusion

2.5-20 mg/kg/h

for 4 h (i.v.

infusion)

Immediately after

occlusion

39% reduction in

cortical infarct

volume at the

highest dose[11]

[12]

Rat
Middle cerebral

artery occlusion

20 mg/kg/h for 4

h (i.v. infusion)

Up to 2 hours

after occlusion

45% reduction in

cortical infarct

volume[11][12]

Table 3: Efficacy

of YM-900 in rat

models of focal

cerebral

ischemia.

Anticonvulsant Activity
YM-900 has also shown potent anticonvulsant activity, which is consistent with its mechanism

of action as an AMPA receptor antagonist.
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Animal Model Test YM-900 ED50

DBA/2 Mice
Audiogenic Seizure (tonic

seizure)
2.54 mg/kg (i.p.)[1][2]

Table 4: Anticonvulsant activity

of YM-900.

Mechanism of Neuroprotection: Signaling Pathways
The neuroprotective effects of YM-900 are primarily attributed to its ability to block the

excitotoxic cascade initiated by excessive glutamate release during an ischemic event.
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Caption: Signaling pathway of excitotoxicity and the neuroprotective action of YM-900.
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Experimental Protocols
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of YM-900 to various glutamate receptor subtypes.

Methodology:

Membrane Preparation: Crude synaptic membranes are prepared from the cerebral cortex of

male rats.

Binding Assay:

Membranes are incubated with a specific radioligand ([3H]-AMPA, [3H]-kainate, [3H]-L-

glutamate, or [3H]-glycine) and varying concentrations of YM-900 in an appropriate buffer.

Incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach

equilibrium.

Separation and Counting: The bound and free radioligand are separated by rapid filtration

through glass fiber filters. The radioactivity retained on the filters is measured by liquid

scintillation counting.

Data Analysis: The concentration of YM-900 that inhibits 50% of the specific binding (IC50) is

determined. The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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